

# Physical properties of 1-(6-Chloropyridin-2-yl)ethanone

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## Compound of Interest

Compound Name: 1-(6-Chloropyridin-2-yl)ethanone

Cat. No.: B175567

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An In-depth Technical Guide to the Physical Properties of **1-(6-Chloropyridin-2-yl)ethanone**

## Introduction

**1-(6-Chloropyridin-2-yl)ethanone**, also known as 2-acetyl-6-chloropyridine, is a substituted pyridine derivative that serves as a crucial building block in modern synthetic chemistry. Its unique electronic and structural features, stemming from the chloro-substituted pyridine ring and the acetyl group, make it a valuable precursor in the development of pharmaceuticals, agrochemicals, and novel materials. For researchers, scientists, and drug development professionals, a comprehensive understanding of its physical properties is not merely academic; it is a fundamental prerequisite for its effective handling, characterization, reaction optimization, and integration into complex synthetic pathways.

This guide provides an in-depth examination of the core physical and spectroscopic properties of **1-(6-Chloropyridin-2-yl)ethanone**. Moving beyond a simple datasheet, this document elucidates the causality behind its characteristics and outlines the standard methodologies for their validation, ensuring a blend of theoretical knowledge and practical, field-proven insights.

## Section 1: Core Physicochemical Properties

The fundamental physical properties of a compound dictate its behavior in a laboratory setting, from storage and dissolution to its role in a reaction mixture. While extensive experimental data for **1-(6-Chloropyridin-2-yl)ethanone** is not widely published in peer-reviewed literature, a

combination of computed data from robust databases and information from analogous compounds provides a reliable profile.

The properties are summarized in the table below. It is critical to note that many of these values are computationally derived and should be experimentally verified for any new batch of the compound.<sup>[1]</sup> The appearance is based on typical observations for similar solid heterocyclic ketones as noted in vendor Certificates of Analysis.<sup>[2][3][4]</sup>

Property	Value / Description	Source
IUPAC Name	1-(6-chloropyridin-2-yl)ethanone	PubChem <sup>[1]</sup>
Synonyms	2-Acetyl-6-chloropyridine	PubChem <sup>[1]</sup>
CAS Number	152356-57-5	PubChem <sup>[1]</sup>
Molecular Formula	C <sub>7</sub> H <sub>6</sub> ClNO	PubChem <sup>[1]</sup>
Molecular Weight	155.58 g/mol	PubChem <sup>[1]</sup>
Appearance	Predicted: White to off-white or light yellow solid	Inferred from <sup>[2][3][4]</sup>
Hydrogen Bond Donors	0	PubChem (Computed) <sup>[1]</sup>
Hydrogen Bond Acceptors	2 (N, O)	PubChem (Computed) <sup>[1]</sup>
Rotatable Bond Count	1	PubChem (Computed) <sup>[1]</sup>
Polar Surface Area	29.54 Å <sup>2</sup>	PubChem (Computed) <sup>[1]</sup>
logP (Octanol/Water)	1.8	PubChem (Computed) <sup>[1]</sup>

Note: Melting point, boiling point, and specific solubility data require experimental determination and are not consistently reported in available literature.

## Section 2: Predicted Spectroscopic Profile

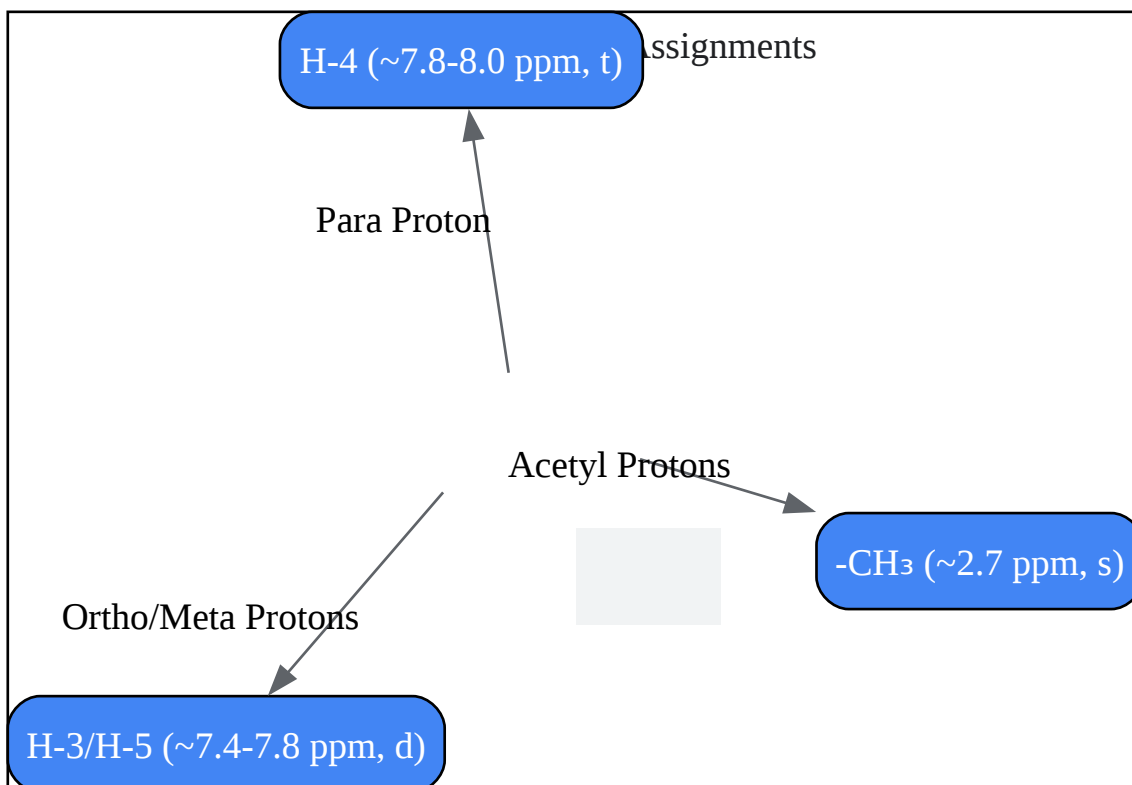
Spectroscopic analysis is the cornerstone of chemical identification and structural elucidation. In the absence of publicly archived spectra for **1-(6-Chloropyridin-2-yl)ethanone**, a theoretical

profile based on its molecular structure provides an authoritative guide for researchers verifying its identity.

## $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one singlet in the aliphatic region. The electron-withdrawing nature of the nitrogen atom and the chlorine atom will deshield the pyridine ring protons, shifting them downfield.

- Predicted  $^1\text{H}$  NMR Signals (in  $\text{CDCl}_3$ , 400 MHz):
  - $\delta \sim 7.8\text{--}8.0$  ppm (t, 1H): A triplet corresponding to the proton at the C4 position (H-4), split by the two adjacent protons (H-3 and H-5).
  - $\delta \sim 7.6\text{--}7.8$  ppm (d, 1H): A doublet for the proton at the C3 or C5 position.
  - $\delta \sim 7.4\text{--}7.6$  ppm (d, 1H): A doublet for the remaining proton at the C3 or C5 position.
  - $\delta \sim 2.7$  ppm (s, 3H): A sharp singlet corresponding to the three equivalent protons of the acetyl methyl group ( $-\text{CH}_3$ ).



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Caption: Predicted  $^1\text{H}$  NMR assignments for **1-(6-Chloropyridin-2-yl)ethanone**.

## $^{13}\text{C}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^{13}\text{C}$  NMR spectrum will provide information on the carbon framework. The carbonyl carbon is expected to be the most downfield signal.

- Predicted  $^{13}\text{C}$  NMR Signals (in  $\text{CDCl}_3$ , 100 MHz):
  - $\delta$  ~198-202 ppm: Carbonyl carbon ( $\text{C}=\text{O}$ ).
  - $\delta$  ~150-155 ppm: Quaternary carbon attached to the acetyl group ( $\text{C}_2$ ).
  - $\delta$  ~148-152 ppm: Carbon bearing the chlorine atom ( $\text{C}_6$ ).
  - $\delta$  ~138-142 ppm:  $\text{C}_4$  carbon of the pyridine ring.
  - $\delta$  ~120-130 ppm:  $\text{C}_3$  and  $\text{C}_5$  carbons of the pyridine ring.
  - $\delta$  ~25-28 ppm: Acetyl methyl carbon ( $-\text{CH}_3$ ).

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a clear molecular ion peak. A key diagnostic feature will be the isotopic pattern of chlorine.

- Molecular Ion ( $\text{M}^+$ ): A prominent peak cluster will appear at  $m/z$  155 and  $m/z$  157.
- Isotopic Pattern: The  $\text{M}^+$  and  $\text{M}+2$  peaks will have a relative intensity ratio of approximately 3:1, which is characteristic of a molecule containing one chlorine atom ( $^{35}\text{Cl}$ : $^{37}\text{Cl}$ ).
- Major Fragment Ions:
  - $m/z$  140: Loss of the methyl group ( $[\text{M}-\text{CH}_3]^+$ ).
  - $m/z$  112: Loss of the acetyl group ( $[\text{M}-\text{COCH}_3]^+$ ), followed by rearrangement.

- m/z 43: Acetyl cation ( $[\text{CH}_3\text{CO}]^+$ ).

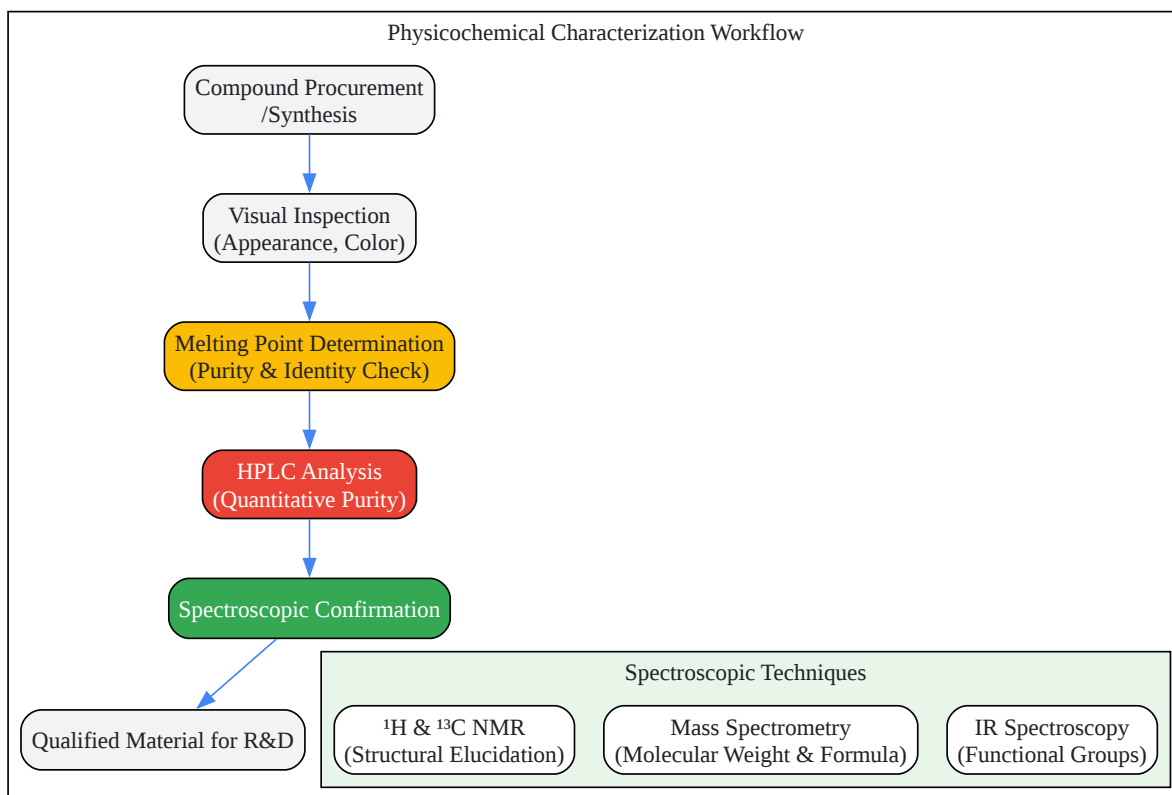
## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

- Predicted Key IR Absorption Bands:
  - ~3100-3000  $\text{cm}^{-1}$ : Aromatic C-H stretching.
  - ~3000-2900  $\text{cm}^{-1}$ : Aliphatic C-H stretching from the methyl group.
  - ~1710-1690  $\text{cm}^{-1}$ : A strong, sharp absorption band characteristic of the C=O (carbonyl) stretch of the aryl ketone.<sup>[5]</sup>
  - ~1600-1400  $\text{cm}^{-1}$ : Multiple bands for the C=C and C=N aromatic ring stretching vibrations.
  - ~800-700  $\text{cm}^{-1}$ : C-Cl stretching vibration.

## Section 3: Experimental Methodologies for Characterization

To ensure the identity, purity, and consistency of **1-(6-Chloropyridin-2-yl)ethanone** for research and development, a systematic characterization workflow is essential.



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## Sources

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